molecular formula C12H15N3OS B1461007 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol CAS No. 146794-75-4

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol

Cat. No.: B1461007
CAS No.: 146794-75-4
M. Wt: 249.33 g/mol
InChI Key: UJFKIVLGRQRTJL-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring system substituted with a 4-methylpiperazine group and a hydroxyl group at the 6th position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 4-Methylpiperazine Group: The 4-methylpiperazine group can be introduced through nucleophilic substitution reactions. For example, 2-chlorobenzothiazole can be reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate.

    Hydroxylation: The hydroxyl group at the 6th position can be introduced through selective hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, sodium hydride, various halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated products.

    Substitution: Formation of substituted benzothiazoles with different functional groups.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol is unique due to its specific combination of a benzothiazole ring with a 4-methylpiperazine group and a hydroxyl group at the 6th position

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-14-4-6-15(7-5-14)12-13-10-3-2-9(16)8-11(10)17-12/h2-3,8,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFKIVLGRQRTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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